Isopropylmagnesium chloride-lithium chloride complex

Overview

Description

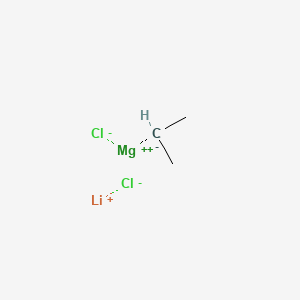

The Isopropylmagnesium chloride-lithium chloride complex is a reagent commonly used in organic synthesis. It is also known as the Turbo Grignard . This complex solution consists of isopropylmagnesium chloride (iPrMgCl) and lithium chloride (LiCl) dissolved in tetrahydrofuran (THF) . The complex plays a crucial role in various chemical transformations due to its unique properties.

Synthesis Analysis

The synthesis of this complex involves the preparation of isopropylmagnesium chloride by reacting isopropyl chloride (CH3CHCl) with magnesium (Mg) in anhydrous ether or THF. The addition of lithium chloride to the resulting Grignard reagent forms the Turbo Grignard complex .

Molecular Structure Analysis

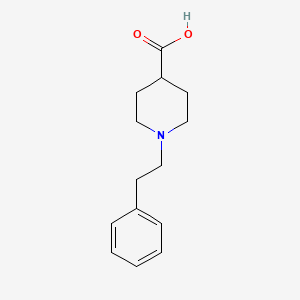

The molecular formula of the Isopropylmagnesium chloride-lithium chloride complex is (CH3)2CHMgCl · LiCl , with a molecular weight of 145.24 g/mol . The complex consists of an isopropylmagnesium chloride unit coordinated with a lithium chloride ion .

Chemical Reactions Analysis

- I-Mg Exchange : It enables functionalization via I-Mg exchange of unprotected aromatic and heteroaromatic carboxylic acids .

Physical And Chemical Properties Analysis

Scientific Research Applications

Preparation of Functionalized Acyclic Alkenyl Magnesium Reagents

The complex is used in the preparation of functionalized acyclic alkenyl magnesium reagents . These reagents are useful in various organic synthesis reactions, including the formation of carbon-carbon bonds.

Preparation of 1,2-Diketones

It is also used in the preparation of 1,2-diketones . Diketones are important in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Preparation of Cyclic Alkenyl and Dienyl Magnesium Reagents

The complex is used in the preparation of cyclic alkenyl and dienyl magnesium reagents . These reagents are useful in the synthesis of cyclic organic compounds, including natural products and pharmaceuticals.

Preparation of Functionalized Triazenes

It is used in the preparation of functionalized triazenes . Triazenes are used in various fields, including medicinal chemistry and materials science.

Preparation of Carbazoles

The complex is used in the preparation of carbazoles . Carbazoles are important in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Regioselective Functionalization of Trisubstituted Pyridines

It is used in the regioselective functionalization of trisubstituted pyridines . This is important in the synthesis of various pyridine derivatives, which are used in pharmaceuticals and agrochemicals.

Electrophilic Amination for Preparation of Amines

The complex is used in electrophilic amination for the preparation of amines . Amines are fundamental building blocks in organic synthesis and are found in a wide range of biologically active compounds.

Preparation of Grignard Reagents in the Presence of Masked Ketones and Aldehydes

It is used in the preparation of Grignard reagents in the presence of masked ketones and aldehydes . This allows for the selective formation of carbon-carbon bonds, which is a key step in many organic synthesis reactions.

Mechanism of Action

Target of Action

The primary target of the Isopropylmagnesium chloride-lithium chloride complex, also known as Turbo Grignard, is the formation of new carbon-carbon bonds . It is used in the Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

The Isopropylmagnesium chloride-lithium chloride complex enhances the ability of isopropylmagnesium chloride towards transmetalation reactions . The more reactive species, a LiCl-iPrMgCl complex, is called a Turbo-Grignard reagent . This reagent is used to prepare other Grignard reagents by transmetalation .

Biochemical Pathways

The Isopropylmagnesium chloride-lithium chloride complex is involved in several biochemical pathways. It is used for the preparation of functionalized acyclic alkenyl magnesium reagents, preparation of 1,2-diketones, preparation of cyclic alkenyl and dienyl magnesium reagents, preparation of functionalized triazenes, preparation of carbazoles, regioselective functionalization of trisubstituted pyridines, electrophilic amination for preparation of amines, and preparation of Grignards reagents in the presence of masked ketones and aldehydes .

Pharmacokinetics

It is known that the compound is highly reactive and moisture sensitive .

Result of Action

The result of the action of the Isopropylmagnesium chloride-lithium chloride complex is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . It is particularly useful in the synthesis of Grignard reagents, which are key intermediates in many organic reactions .

Action Environment

The action of the Isopropylmagnesium chloride-lithium chloride complex is influenced by environmental factors. It is a highly flammable and moisture-sensitive material . Therefore, it must be handled under anhydrous conditions in a controlled environment. It is typically used in a solution form, such as in tetrahydrofuran (THF), for ease of handling and to control its reactivity .

properties

IUPAC Name |

lithium;magnesium;propane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTNVRCCIDISMV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2LiMg | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesate(1-), dichloro(1-methylethyl)-, lithium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3155664.png)